molecular formula C28H44N6O2+2 B12392959 Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium

Cat. No.: B12392959
M. Wt: 496.7 g/mol
InChI Key: PMJGZQTXCKBQOV-UHFFFAOYSA-P
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Description

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the diazenyl group: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds to form the diazenyl group.

    Quaternization: The final step involves the quaternization of the nitrogen atoms using triethylamine, resulting in the formation of the triethylazanium groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key factors include maintaining optimal temperature, pressure, and pH levels during the reactions.

Chemical Reactions Analysis

Types of Reactions

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-[2-oxo-2-[4-[[4-[[2-(trimethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium
  • Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)ethylamino]acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium

Uniqueness

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H44N6O2+2

Molecular Weight

496.7 g/mol

IUPAC Name

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium

InChI

InChI=1S/C28H42N6O2/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6/h13-20H,7-12,21-22H2,1-6H3/p+2

InChI Key

PMJGZQTXCKBQOV-UHFFFAOYSA-P

Canonical SMILES

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC

Origin of Product

United States

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